Ácido 10-tiasteárico

Descripción general

Descripción

Synthesis Analysis

The synthesis of 10-thiastearic acid and its derivatives has been explored for potential applications in medicinal chemistry and biochemistry. For example, the synthesis of thiashikimic acid derivatives, which are structurally related to 10-thiastearic acid, involves complex reactions including Diels–Alder cycloadditions and osmium tetroxide-mediated dihydroxylations (Adam et al., 1992). Such methodologies could be adapted for the synthesis of 10-thiastearic acid and its analogs, emphasizing the role of sulfur in mediating specific chemical transformations.

Molecular Structure Analysis

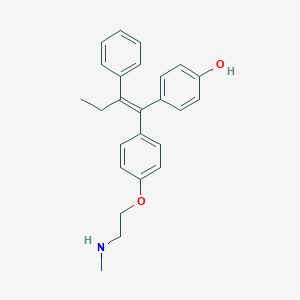

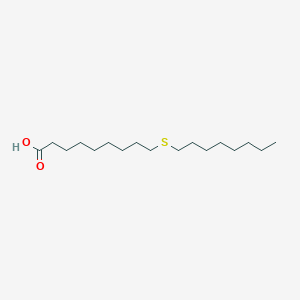

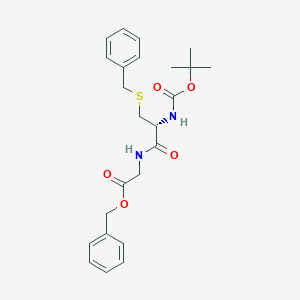

The molecular structure of 10-thiastearic acid is characterized by the substitution of a methylene group with a sulfur atom within the fatty acid chain. This modification significantly impacts the compound's electronic and steric properties, influencing its interactions and reactivity. Detailed structural analyses, including X-ray crystallography, have been conducted on related sulfur-containing compounds to understand the influence of sulfur on molecular conformation and reactivity (Adam et al., 1992).

Chemical Reactions and Properties

10-Thiastearic acid exhibits unique chemical reactivity due to the presence of sulfur. For instance, it inhibits the biosynthesis of dihydrosterculic acid in protozoans, highlighting its potential as an antiprotozoal agent (Pascal et al., 1986). This specific inhibition suggests that 10-thiastearic acid can interact with enzyme systems involved in fatty acid metabolism, which could be leveraged in the design of novel therapeutic agents.

Aplicaciones Científicas De Investigación

Inhibición de la desaturación de ácidos grasos

Se ha observado que el ácido 10-tiasteárico inhibe la desaturación de estearato radiactivo a oleato en hepatocitos de rata y células de hepatoma en más del 80% a una concentración de 25 µM . Esto lo convierte en una herramienta valiosa para estudiar el proceso de desaturación de ácidos grasos.

Modulación de la extensión de ácidos grasos

Se ha observado que los ácidos grasos sustituidos con heteroátomos como el ácido 10-tiasteárico modulan la extensión de los ácidos grasos . Esto puede influir en los procesos metabólicos generales que involucran ácidos grasos.

Influencia en la distribución de fosfolípidos

El ácido 10-tiasteárico puede influir en la distribución de ácidos grasos dentro de los pools de fosfolípidos . Esto puede afectar la estructura y función de las membranas celulares, que están compuestas en gran medida por fosfolípidos.

Estudio de enfermedades metabólicas

Dados sus efectos sobre el metabolismo de los ácidos grasos, el ácido 10-tiasteárico se puede utilizar en el estudio de enfermedades metabólicas . Puede ayudar a los investigadores a comprender cómo las alteraciones en el metabolismo de los ácidos grasos contribuyen a afecciones como la obesidad y la diabetes.

Desarrollo de terapias contra la obesidad

El efecto hipolipemiante asociado con el ácido 10-tiasteárico lo convierte en una herramienta útil para evaluar nuevas terapias contra la obesidad

Mecanismo De Acción

Target of Action

The primary target of 10-Thiastearic acid is the desaturation of stearate to oleate . This process is crucial in the metabolism of fatty acids, and by inhibiting it, 10-Thiastearic acid can exert its effects.

Mode of Action

10-Thiastearic acid interacts with its target by inhibiting the conversion of stearate to oleate . This inhibition occurs in rat hepatocytes and hepatoma cells, and it is more than 80% effective at a concentration of 25 µM .

Biochemical Pathways

The inhibition of stearate to oleate desaturation by 10-Thiastearic acid affects the metabolism of fatty acids . This modulation influences the distribution of fatty acids within phospholipid pools

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could influence its bioavailability.

Result of Action

The primary result of 10-Thiastearic acid’s action is its hypolipidemic effect . By inhibiting the desaturation of stearate to oleate, it can reduce lipid levels, making it a useful tool for evaluating new anti-obesity therapeutics .

Propiedades

IUPAC Name |

9-octylsulfanylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIBNTWPNMKIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146944 | |

| Record name | 10-Thiastearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105099-89-6 | |

| Record name | 10-Thiastearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Thiastearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 10-Thiastearic acid exert its antifungal activity in Histoplasma capsulatum?

A1: While the exact mechanism of action isn't fully detailed in the provided abstracts, research suggests that 10-Thiastearic acid, being a fatty acid analog, likely disrupts lipid metabolism in H. capsulatum []. This disruption likely stems from its interference with fatty acid desaturases, enzymes crucial for introducing double bonds into fatty acids []. These double bonds are essential for the proper structure and function of cell membranes and other lipid-dependent processes in the fungus. By inhibiting these enzymes, 10-Thiastearic acid may lead to the accumulation of saturated fatty acids and a deficiency of unsaturated fatty acids, ultimately impairing fungal growth.

Q2: What are the potential applications of 10-Thiastearic acid in combating fungal infections?

A2: The research highlights 10-Thiastearic acid's potential as a lead compound for developing new antifungal drugs []. Its efficacy against H. capsulatum, a fungus causing the potentially fatal disease histoplasmosis, suggests it could be further explored for treating this infection []. Furthermore, its mechanism of action, targeting fatty acid desaturases, might offer a broader spectrum of activity against other fungi, making it a promising candidate for further investigation and drug development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)